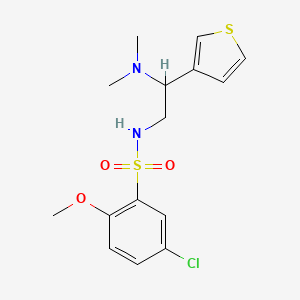
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O3S2 and its molecular weight is 374.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, also known by its CAS number 946373-42-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19ClN2O2S, with a molecular weight of 350.86 g/mol. The structure features a chloro group, a dimethylamino group, and a thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN2O2S |
| Molecular Weight | 350.86 g/mol |
| CAS Number | 946373-42-8 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
A research study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed:
- MIC against Staphylococcus aureus : 20 µM
- MIC against Escherichia coli : 40 µM
These values suggest that the compound possesses moderate antibacterial activity compared to standard antibiotics like ceftriaxone, which has an MIC of 4 µM against S. aureus .
The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the sulfonamide group is believed to play a crucial role in this mechanism, as sulfonamides are known to interfere with folate synthesis in bacteria.
Cytotoxicity Studies
In addition to its antibacterial properties, cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Using cell viability assays, it was found that:
- IC50 (Half Maximal Inhibitory Concentration) : The compound exhibited an IC50 value greater than 100 µM in human cell lines, indicating low cytotoxicity at therapeutic concentrations .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| Human Liver Cells | >100 |
| Human Kidney Cells | >100 |
Propiedades
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S2/c1-18(2)13(11-6-7-22-10-11)9-17-23(19,20)15-8-12(16)4-5-14(15)21-3/h4-8,10,13,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEBXTHTXVZZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













